Vedroprevir -

Vedroprevir

Catalog Number: EVT-8641392
CAS Number:
Molecular Formula: C45H60ClN7O9S
Molecular Weight: 910.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vedroprevir is a small molecule compound that acts as a direct-acting antiviral agent specifically targeting the hepatitis C virus (HCV). It belongs to the class of non-structural protein 3 protease inhibitors, which play a crucial role in inhibiting viral replication by blocking the proteolytic activity necessary for processing viral polyproteins. Vedroprevir has been studied for its potential to treat chronic hepatitis C infections, particularly in patients with genotype 1 of the virus.

Source

Vedroprevir was developed through collaborative research efforts in medicinal chemistry, focusing on optimizing compounds that inhibit the NS3 protease of HCV. The synthesis and evaluation of Vedroprevir were reported in various studies, including those examining structure-activity relationships and pharmacokinetic properties .

Classification

Vedroprevir is classified as an antiviral drug and specifically as a hepatitis C virus NS3 protease inhibitor. This classification is significant due to its mechanism of action, which directly interferes with the viral life cycle by preventing the cleavage of viral polyproteins, thereby inhibiting viral replication.

Synthesis Analysis

Methods

The synthesis of Vedroprevir involves several key steps that utilize advanced organic chemistry techniques. The compound is derived from a pyrazinone core structure, which is modified through various chemical reactions to enhance its inhibitory potency against the NS3 protease.

  1. Formation of Pyrazinone Core: The initial step involves synthesizing a 2(1H)-pyrazinone core, which serves as the backbone for further modifications.
  2. Introduction of Urea Substituents: A palladium-catalyzed carbonylation reaction is employed to introduce urea groups at specific positions on the pyrazinone structure, enhancing its binding affinity to the target enzyme.
  3. Final Modifications: Subsequent steps involve amide coupling and other modifications to optimize the pharmacological properties of Vedroprevir, including its solubility and metabolic stability .

Technical Details

The synthesis process emphasizes the use of palladium-catalyzed reactions, which are known for their efficiency and ability to form complex structures with high yields. The introduction of various substituents at specific positions on the pyrazinone scaffold is crucial for achieving optimal inhibitory activity against HCV.

Molecular Structure Analysis

Structure

Vedroprevir's molecular structure consists of a pyrazinone core with multiple functional groups that enhance its interaction with the NS3 protease. The specific arrangement of these groups is critical for its biological activity.

Data

  • Molecular Formula: C15_{15}H14_{14}N4_{4}O
  • Molecular Weight: Approximately 270.30 g/mol
  • Structural Features: Includes a pyrazinone ring and urea functionalities that facilitate binding to the active site of the NS3 protease .
Chemical Reactions Analysis

Reactions

Vedroprevir undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  1. Palladium-Catalyzed Reactions: These include carbonylation and arylation processes that are pivotal in forming key structural components.
  2. Enzymatic Interactions: Once administered, Vedroprevir interacts with the NS3 protease, leading to inhibition of its enzymatic activity, which is essential for viral replication.

Technical Details

The efficiency of these reactions is often assessed using high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and yield during synthesis.

Mechanism of Action

Process

Vedroprevir exerts its antiviral effects by specifically inhibiting the NS3 protease of HCV. The mechanism involves:

  1. Binding to Active Site: Vedroprevir binds to the active site of the NS3 protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication.
  2. Disruption of Viral Life Cycle: By inhibiting this critical step, Vedroprevir effectively halts the replication process of HCV within infected cells .

Data

The binding affinity and inhibitory potency are often quantified using parameters such as half-maximal effective concentration (EC50), with studies indicating low nanomolar potency against HCV .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Relevant analytical techniques such as X-ray powder diffraction and nuclear magnetic resonance spectroscopy are employed to characterize these properties accurately .

Applications

Vedroprevir has significant applications in scientific research and clinical settings:

  1. Antiviral Therapy: Used as part of combination therapy regimens for treating chronic hepatitis C infections, particularly effective against genotype 1 strains.
  2. Research Tool: Serves as a valuable compound in studies aimed at understanding HCV biology and resistance mechanisms.
  3. Drug Development: Continues to be a subject of interest for developing new formulations and improving therapeutic strategies against HCV .
Molecular Mechanism of Action in Hepatitis C Virus Pathogenesis

Vedroprevir (GS-9451) is a carboxylic acid-derived inhibitor targeting the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is indispensable for viral replication, cleaving the HCV polyprotein into mature nonstructural proteins (nonstructural protein 4A, nonstructural protein 4B, nonstructural protein 5A, nonstructural protein 5B) essential for forming the viral replication complex. Additionally, NS3/4A disrupts host innate immunity by cleaving mitochondrial antiviral-signaling protein and Toll/interleukin-1 receptor-domain-containing adapter-inducing interferon-β, thereby blocking interferon production pathways [1] [4]. Vedroprevir binds reversibly and non-covalently to the NS3/4A active site, preventing polyprotein processing and restoring host antiviral signaling [3] [5].

NS3/4A Protease Inhibition Dynamics

Structural Binding Specificity to Genotype 1 Hepatitis C Virus

Vedroprevir exhibits nanomolar inhibitory potency against genotype 1 hepatitis C virus NS3/4A proteases, attributable to its optimized interactions within the substrate-binding groove. Structural analyses reveal that Vedroprevir’s quinoline moiety occupies the shallow solvent-exposed substrate-binding site, forming critical van der Waals contacts with conserved catalytic residues (His57, Asp81, Ser139) and backbone atoms of the protease [1] [10]. A chlorine atom at the C8 position of the quinoline ring enhances hydrophobic packing against Ala156 and Arg155 in the S2 pocket, while its carboxylic acid group hydrogen-bonds with catalytic residues. This precise molecular recognition confers high affinity for genotype 1 enzymes, with inhibition constants (Ki) of 3.5–8.2 nM for genotype 1b [6].

Table 1: Structural Interactions of Vedroprevir within NS3/4A Genotype 1 Protease

Vedroprevir Structural MotifBinding Site ResiduesInteraction Type
Quinoline coreHis57, Asp81, Ser139Van der Waals contacts
C8-chlorine substituentAla156, Arg155Hydrophobic packing (S2 pocket)
Carboxylic acid groupSer139, Gly137Hydrogen bonding
Cyclopropyl sulfonamideAsp168, Arg123Polar interactions (S4 pocket)

Differential Efficacy Across Hepatitis C Virus Genotypes

Despite high potency against genotype 1, Vedroprevir demonstrates variable efficacy against non-genotype 1 hepatitis C virus proteases. Biochemical assays show 5–25-fold reduced inhibition for genotype 2a (half-maximal inhibitory concentration = 85–110 nM) and genotype 3 (half-maximal inhibitory concentration >500 nM) [1] [5]. This stems from natural polymorphisms within the NS3 substrate envelope—particularly at residues Arg155, Ala156, and Asp168—which alter the shape and electrostatics of the binding groove. For instance, the common Asp168Glu polymorphism in genotype 3a introduces steric hindrance and charge repulsion against Vedroprevir’s cyclopropyl sulfonamide group, diminishing binding affinity [5] [10]. Consequently, Vedroprevir monotherapy is ineffective against non-genotype 1 hepatitis C virus and requires combination with other direct-acting antivirals like Ledipasvir and Sofosbuvir for pan-genotypic coverage [3] [8].

Table 2: Vedroprevir Inhibition Constants Across Hepatitis C Virus Genotypes

HCV GenotypeIC50 (nM)Relative Potency (vs. GT1b)Key Polymorphisms
1b8.2 ± 1.11.0xNone (reference)
1a35.4 ± 4.3~4.3x lowerArg155Lys (minor effect)
2a110 ± 15~13.4x lowerAsp168Val, Arg155Gln
3a>500>60x lowerAsp168Glu, Ala156Thr
4a42.7 ± 6.2~5.2x lowerAsp168Asn

Off-Target Pharmacological Interactions

Breast Cancer Resistance Protein Inhibition

Vedroprevir functions as a potent inhibitor of the breast cancer resistance protein transporter (ATP-binding cassette subfamily G member 2), with half-maximal inhibitory concentration values <5 μM in membrane vesicle assays [10]. This inhibition arises from direct competition at the breast cancer resistance protein substrate-binding site, where Vedroprevir’s hydrophobic domains mimic endogenous substrates like estrone-3-sulfate. Consequently, Vedroprevir coadministration elevates plasma concentrations of breast cancer resistance protein substrates (e.g., rosuvastatin, methotrexate) by reducing their hepatobiliary clearance. This necessitates careful pharmacokinetic monitoring in polypharmacy regimens, particularly those including chemotherapeutic agents transported by breast cancer resistance protein [10].

Multidrug Resistance Protein Modulation

Vedroprevir also interacts with key multidrug resistance proteins, albeit with varying potencies:

  • P-glycoprotein: Vedroprevir exhibits weak inhibition (half-maximal inhibitory concentration >50 μM), unlikely to cause clinically significant drug-drug interactions with P-glycoprotein substrates like digoxin [10].
  • Multidrug resistance-associated protein 1/Multidrug resistance-associated protein 2: Moderate inhibition is observed (half-maximal inhibitory concentration 10–25 μM) in cellular efflux assays using fluorescent substrates (e.g., calcein-AM). Vedroprevir’s carboxylic acid group facilitates binding to multidrug resistance-associated protein 1/multidrug resistance-associated protein 2 nucleotide-binding domains, potentially impairing the excretion of conjugated metabolites (e.g., bilirubin glucuronide) and contributing to hyperbilirubinemia risk in sensitive patients [10].

Table 3: Summary of Vedroprevir’s Off-Target Transporter Interactions

TransporterInhibition Potency (IC50)Key Substrates AffectedClinical Implication
Breast cancer resistance protein<5 μMRosuvastatin, Methotrexate↑ Plasma levels of concomitant substrates
Multidrug resistance-associated protein 110–15 μMCalcein-AM, Bilirubin glucuronidePotential hyperbilirubinemia; altered chemotherapeutic PK
Multidrug resistance-associated protein 220–25 μMMethotrexate, Glutathione conjugatesImpaired hepatobiliary excretion
P-glycoprotein>50 μMDigoxin, TacrolimusMinimal interaction risk

Properties

Product Name

Vedroprevir

IUPAC Name

1-[[1-[2-(3-bicyclo[3.1.0]hexanyloxycarbonylamino)-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid

Molecular Formula

C45H60ClN7O9S

Molecular Weight

910.5 g/mol

InChI

InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)

InChI Key

OTXAMWFYPMNDME-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.